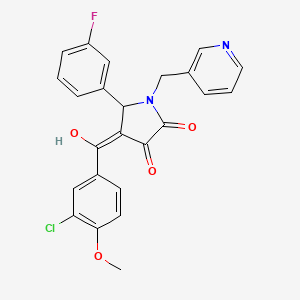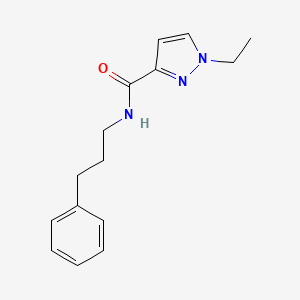![molecular formula C16H18N2O5 B5372180 7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5372180.png)
7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one, also known as BODIPY, is a fluorescent dye that has gained significant attention in the scientific community due to its unique properties. BODIPY has been used extensively in various fields, including biotechnology, biochemistry, and medical research. Its versatility and ease of use make it an ideal tool for various applications.
作用机制
7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a fluorescent dye that emits light when excited by a specific wavelength of light. The mechanism of action of this compound involves the absorption of light, followed by the transfer of energy to an excited state. The excited state then emits light at a longer wavelength, resulting in fluorescence.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated by cells and organisms. It has been used in various studies to investigate the biochemical and physiological effects of various compounds and biological processes. This compound has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on cellular metabolism and signaling pathways.
实验室实验的优点和局限性
7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one has several advantages for use in laboratory experiments. It is a highly sensitive and specific fluorescent probe that can detect very low concentrations of biological molecules. It is also relatively easy to use and can be incorporated into various experimental protocols. However, there are some limitations to the use of this compound. It can be affected by various environmental factors, such as pH, temperature, and solvent polarity. In addition, its fluorescence properties can be affected by the presence of other fluorescent compounds in the sample.
未来方向
There are several future directions for the use of 7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one in scientific research. One area of interest is the development of new this compound derivatives with improved properties, such as increased sensitivity and specificity. Another area of interest is the use of this compound in the development of new imaging techniques, such as super-resolution microscopy. Finally, this compound has potential applications in the development of new diagnostic and therapeutic agents for various diseases, including cancer and infectious diseases.
Conclusion:
In conclusion, this compound is a versatile and useful tool for scientific research. Its unique fluorescence properties make it an ideal probe for the detection of various biological molecules and processes. This compound has been used extensively in various fields, including biotechnology, biochemistry, and medical research. Its advantages and limitations make it an essential tool for laboratory experiments, and its potential for future applications makes it an exciting area of research.
合成方法
7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one can be synthesized using various methods, including the condensation of 2,4-dimethoxybenzaldehyde and 2-aminophenol, followed by the reaction with 1,3-benzodioxole-5-carboxylic acid. The resulting product is then treated with acetic anhydride and triethylamine to obtain this compound. Another method involves the reaction of 2,4-dimethoxybenzaldehyde, 2-aminophenol, and 1,3-benzodioxole-5-carboxylic acid in the presence of sulfuric acid and acetic anhydride.
科学研究应用
7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one has been widely used in scientific research due to its unique fluorescence properties. It has been used as a fluorescent probe to detect various biological molecules, such as proteins, nucleic acids, and lipids. This compound has also been used in imaging studies to visualize cellular structures and processes, such as cell division and apoptosis. In addition, this compound has been used in drug discovery and development to screen for potential drug candidates.
属性
IUPAC Name |
9-[2-(1,3-benzodioxol-5-yl)acetyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-14(7-11-2-3-12-13(6-11)22-10-21-12)18-5-1-4-16(9-18)8-17-15(20)23-16/h2-3,6H,1,4-5,7-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWCGPORAHYWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC(=O)O2)CN(C1)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-fluorobenzyl)-4-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5372099.png)
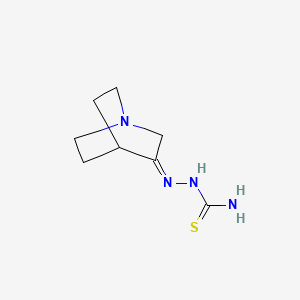

![3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5372117.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5372138.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5372141.png)
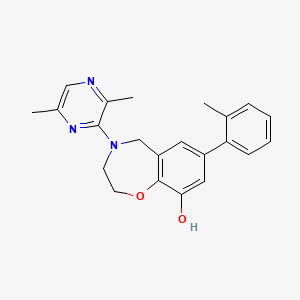
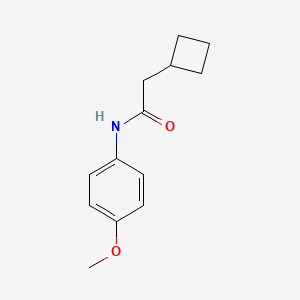

![2-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5372174.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5372179.png)
